molecular formula C21H18ClN5O2 B2988833 N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1291870-84-2

N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No. B2988833
CAS RN: 1291870-84-2
M. Wt: 407.86
InChI Key: VRCWCJOGDYLEBS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with pyrazolo[1,5-d][1,2,4]triazin motifs have been extensively synthesized and characterized for various applications. For instance, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the potential of such compounds in agricultural chemistry (Fadda et al., 2017). Additionally, the preparation of N-(pyrazol-3-yl)acetamidine and its transformation into unsymmetrically substituted 2,4-dialkylpyrazolo[1,5-a]-1,3,5-triazines showcases the versatility of these compounds in synthetic organic chemistry (Novinson et al., 1974).

Biological Activities

Research has also explored the biological activities of compounds with similar structural features. For example, studies on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety indicate potential applications in developing new antimicrobial agents (Gouda et al., 2010). Moreover, the evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities suggests the therapeutic potential of these compounds in medicine (Hamama et al., 2013).

Antioxidant and Antitumor Evaluation

Compounds incorporating 1,3,4-thiadiazoles have been synthesized and assessed for their antioxidant and antitumor properties, indicating the potential for developing novel therapeutic agents (Hamama et al., 2013). These studies underscore the importance of structural motifs similar to those in the compound of interest for various scientific applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the reaction of 3-chloroaniline with 2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "3-chloroaniline", "2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline (1.0 eq) and 2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid (1.2 eq) in methanol (10 mL) and add triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic anhydride (2.0 eq) and add triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes. Extract the product with diethyl ether (3 x 10 mL).", "Step 5: Wash the organic layer with sodium bicarbonate solution (10 mL) and water (10 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "Step 7: Recrystallize the purified product from methanol to obtain the final product, N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide." ] }

CAS RN

1291870-84-2

Product Name

N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.86

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H18ClN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

VRCWCJOGDYLEBS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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